7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Overview
Description
The compound “7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole” is a derivative of indole, which is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is often used in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indole ring, followed by functionalization at the 2- and 7- positions. The 7-methyl group could potentially be introduced through electrophilic aromatic substitution. The 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group could be introduced through a metal-catalyzed cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring system, the 7-methyl group, and the 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group .Chemical Reactions Analysis
As a boronic ester, this compound could participate in various types of cross-coupling reactions, such as the Suzuki-Miyaura reaction . The presence of the indole ring also provides opportunities for further functionalization through electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific functional groups present. As an aromatic compound with a boronic ester, it would likely be relatively stable under normal conditions .Scientific Research Applications
Synthesis and Characterization
The compound is used as an intermediate in the synthesis of complex molecules. Huang et al. (2021) synthesized similar boric acid ester intermediates with benzene rings, confirming their structures through FTIR, NMR, and mass spectrometry. These intermediates were further analyzed using X-ray diffraction and density functional theory (DFT) to understand their molecular structures and physicochemical properties (Huang et al., 2021).
Wu et al. (2021) also focused on the synthesis and characterization of similar compounds. They used spectroscopy and X-ray diffraction to confirm the structures, and DFT calculations to analyze the molecular structures and vibrational properties of these compounds (Wu et al., 2021).
Novel Fluorescent Probes
- Shen You-min (2014) synthesized a novel near-infrared fluorescence probe of carbazole borate ester, including indole. This probe was obtained through a series of chemical reactions and characterized using NMR and IR techniques, demonstrating its potential in fluorescence-based applications (Shen, 2014).
Advanced Material Synthesis
The compound is involved in creating advanced materials, as demonstrated by Kawashima et al. (2013), who developed a precursor for synthesizing high-performance semiconducting polymers. This showcases the compound's utility in developing new electronic materials (Kawashima et al., 2013).
Cheon et al. (2005) synthesized fluorene copolymers using a similar compound, highlighting its role in polymer science and the creation of materials with unique luminescent properties (Cheon et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO2/c1-10-7-6-8-11-9-12(17-13(10)11)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNAYTQOYNEGPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC(=C3N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681929 | |
Record name | 7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
CAS RN |
912331-68-1 | |
Record name | 7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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